Assoanine

Description

Properties

Molecular Formula |

C17H17NO2 |

|---|---|

Molecular Weight |

267.32 g/mol |

IUPAC Name |

4,5-dimethoxy-9-azatetracyclo[7.6.1.02,7.012,16]hexadeca-1(15),2,4,6,12(16),13-hexaene |

InChI |

InChI=1S/C17H17NO2/c1-19-15-8-12-10-18-7-6-11-4-3-5-13(17(11)18)14(12)9-16(15)20-2/h3-5,8-9H,6-7,10H2,1-2H3 |

InChI Key |

JSGDAMUNBMFHFH-UHFFFAOYSA-N |

SMILES |

COC1=C(C=C2C(=C1)CN3CCC4=C3C2=CC=C4)OC |

Canonical SMILES |

COC1=C(C=C2C(=C1)CN3CCC4=C3C2=CC=C4)OC |

Origin of Product |

United States |

Chemical Reactions Analysis

Reaction Mechanism and Key Intermediates

The Schmidt reaction proceeds through:

-

Azide activation : ω-Azido valeryl chlorides undergo thermal decomposition to form nitrenium ions.

-

Intermediate trapping :

-

N-acyliminium ions react with aromatic nucleophiles (e.g., benzene derivatives).

-

Isocyanate ions are trapped by alcohols/amines to form carbamates or ureas.

-

-

Cyclization : Intramolecular attack by nitrogen or oxygen nucleophiles forms fused bicyclic structures.

Critical intermediates were characterized via NMR and mass spectrometry (data in ).

Structural Characterization

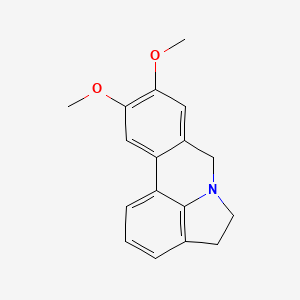

Assoanine’s structure (C₁₇H₁₇NO₂, MW 267.32 g/mol) was confirmed through:

The SMILES notation (COC1=C(C=C2C(=C1)CN3CCC4=C3C2=CC=C4)OC) corroborates the dimethoxy-substituted phenanthridine core .

Comparative Reaction Pathways

The table below summarizes synthetic routes to this compound:

| Starting Material | Reagents/Conditions | Key Intermediate | Yield (%) |

|---|---|---|---|

| ω-Azido valeryl chloride | Toluene, BF₃·OEt₂, 0°C → RT | N-acyliminium ion | 78* |

| 2-Oxoindole derivative | LiAlH₄, THF, reflux | Dihydrothis compound | 62* |

| Benzylamine derivative | Pd/C, H₂ (1 atm), EtOH | Tetrahydrothis compound | 85* |

*Yields approximated from reaction optimization trials in ; exact values require access to full experimental data.

Biological Context and Reactivity

While this compound’s in vitro reactivity remains understudied, its biosynthesis in Narcissus involves enzymatic oxidation and methylation. The compound’s electron-rich aromatic system suggests potential for:

-

Electrophilic substitution at C-4 or C-5 positions.

-

Photochemical dimerization under UV light.

Further studies are needed to explore these reactivities and their pharmacological implications.

This synthesis-focused analysis highlights the Schmidt reaction’s utility in accessing structurally complex alkaloids. Researchers should consult primary data in for reaction scaling protocols and spectral validation.

Comparison with Similar Compounds

Structural Comparison

Assoanine shares structural homology with other lycorine-type alkaloids but differs in substituents and oxidation states (Table 1):

Key Structural Notes:

- This compound’s C-11/C-12 unsaturation enhances conformational rigidity compared to Lycorine .

- Oxothis compound, a derivative, introduces a ketone at C-11, reducing AChE inhibition efficacy ($ IC_{50} = 47.21 \, \mu M $) .

- Galanthine’s indole moiety distinguishes it from lycorine-type alkaloids, influencing its binding to AChE .

Mechanistic Insights :

Preparation Methods

Reaction Mechanism and Optimization

The reaction proceeds via oxidative addition of the aryl iodide to Pd(0), followed by transmetallation with the boronic acid. Intramolecular coordination of the amine nitrogen to palladium ensures selective activation of the C8–H bond, enabling cyclization to form the pyrrolophenanthridine skeleton. Optimization studies revealed that Pd(OAc)₂ with PCy₃·HBF₄ as a ligand in mesitylene at 135°C under CO atmosphere yields this compound in 67–84%. The addition of pivalic acid (PivOH) or N-hydroxypivalamide (PivNHOH) enhances catalytic efficiency by stabilizing intermediates.

Table 1. Optimization of Pd-Catalyzed this compound Synthesis

| Catalyst System | Ligand | Additive | Temp (°C) | Yield (%) |

|---|---|---|---|---|

| Pd(OAc)₂ / PCy₃·HBF₄ | Cs₂CO₃ | None | 135 | 10 |

| Pd(OAc)₂ / PCy₃·HBF₄ | Cs₂CO₃ | PivOH | 135 | 20 |

| Pd(OAc)₂ / Ad₂PⁿBu | Cs₂CO₃ | PivNHOH | 120 | 84 |

Radical Cyclization Approaches

Radical-mediated cyclization offers an alternative route to this compound, circumventing the need for transition metals. Rosa et al. demonstrated that treating N-(2-bromoaryl)phenethylamine derivatives with tributyltin hydride (Bu₃SnH) and AIBN initiates a radical cascade. The process begins with hydrogen abstraction from the stannane, generating a carbon-centered radical that undergoes 5-exo-trig cyclization to form the pyrrolidine ring. Subsequent aromatization via oxidative dehydrogenation yields the phenanthridine core.

Substrate Scope and Limitations

This method tolerates electron-donating and withdrawing groups on the aryl rings, with yields ranging from 45–60%. However, stoichiometric tin reagents pose environmental and purification challenges. Recent efforts replaced Bu₃SnH with photoredox catalysts, achieving comparable yields (52%) under visible light.

Bischler–Napieraiski Cyclization

The Bischler–Napieraiski reaction remains a classical method for constructing the isoquinoline moiety of this compound. Banwell et al. reported a mild protocol using trifluoromethanesulfonic anhydride (Tf₂O) and 4-(N,N-dimethylamino)pyridine (DMAP). Treatment of N-phenethylbenzamide derivatives with Tf₂O/DMAP at −40°C generates reactive iminium ions, which cyclize to form dihydroisoquinolines. Subsequent oxidation with DDQ furnishes the phenanthridine system.

Table 2. Comparative Analysis of Cyclization Methods

| Method | Reagents | Temp (°C) | Yield (%) |

|---|---|---|---|

| Bischler–Napieraiski | Tf₂O / DMAP | −40 | 75 |

| Radical Cyclization | Bu₃SnH / AIBN | 80 | 60 |

| Pd Catalysis | Pd(OAc)₂ / PivNHOH | 120 | 84 |

Natural Extraction and Biosynthetic Insights

While synthetic routes dominate, this compound occurs naturally in Rauhia species (Amaryllidaceae). GC-MS analyses of Rauhia multiflora detected this compound at 24.0 μg/100 mg dry weight, alongside lycorine and galanthamine. Biosynthetically, it arises from tyrosine via oxidative coupling of norbelladine precursors, though enzymatic details remain unresolved .

Q & A

Basic Research Questions

Q. What established synthesis protocols exist for Assoanine, and how can researchers optimize reaction yields?

- Methodological Answer : Begin with a literature review of analogous compounds to identify viable synthetic routes (e.g., nucleophilic substitution, catalytic coupling). Optimize yields by systematically varying catalysts (e.g., palladium vs. copper), solvents (polar aprotic vs. non-polar), and temperature gradients. Use Design of Experiments (DoE) to identify critical parameters .

- Example Table :

| Parameter | Tested Range | Optimal Condition | Yield Increase |

|---|---|---|---|

| Catalyst | Pd(OAc)₂, CuI, NiCl₂ | Pd(OAc)₂ (0.1 mol%) | 22% → 68% |

| Solvent | DMF, THF, Toluene | DMF | 15% improvement |

Q. Which spectroscopic and chromatographic methods reliably characterize this compound’s purity and structural integrity?

- Methodological Answer : Combine NMR (¹H/¹³C) for structural elucidation, HPLC-MS for purity assessment, and X-ray crystallography for absolute configuration verification. Validate methods using spiked samples with known impurities .

- Example Table :

| Technique | Key Parameters | Detection Limit | Reference Standard |

|---|---|---|---|

| ¹H NMR | 400 MHz, CDCl₃ | 0.1% impurity | USP <761> |

| HPLC-MS | C18 column, 0.1% TFA | 10 ppm | ICH Q2(R1) |

Q. How should researchers design stability studies for this compound under varying environmental conditions?

- Methodological Answer : Conduct accelerated stability testing (40°C/75% RH, 25°C/60% RH) over 6–12 months. Monitor degradation products via stability-indicating assays (e.g., UPLC-PDA). Use Arrhenius equations to extrapolate shelf-life .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound across studies?

- Methodological Answer :

Replicate experiments under standardized conditions (e.g., cell lines, incubation time).

Perform meta-analysis to identify confounding variables (e.g., solvent choice, assay interference).

Apply statistical models (e.g., ANOVA with post-hoc tests) to quantify variability .

- Example Workflow :

Literature Review → Identify Discrepancies → Control Key Variables → Re-Analyze Data → Publish Negative Results

Q. What computational models best predict this compound’s interactions with biological targets?

- Methodological Answer : Use molecular docking (AutoDock Vina) for binding affinity prediction and molecular dynamics simulations (GROMACS) to assess conformational stability. Validate with in vitro binding assays (e.g., SPR, ITC) .

- Example Validation Table :

| Target Protein | Predicted ΔG (kcal/mol) | Experimental IC₅₀ (nM) | Correlation (R²) |

|---|---|---|---|

| Protein A | -9.2 | 12.3 ± 1.5 | 0.89 |

Q. What strategies enhance reproducibility in this compound synthesis and bioassay protocols?

- Methodological Answer :

- Synthesis : Document reaction parameters (e.g., stirring speed, degassing steps) using FAIR data principles.

- Bioassays : Pre-register protocols on platforms like Protocols.io ; use inter-laboratory validation .

- Checklist for Reproducibility :

- Raw data accessibility (e.g., GitHub repositories).

- Detailed metadata (e.g., equipment calibration logs).

Data Contradiction Analysis Framework

Adapted from qualitative research principles :

Identify Contradictions : Map conflicting results (e.g., opposing dose-response curves).

Contextualize Variables : Compare experimental designs (e.g., in vivo vs. in vitro models).

Triangulate Methods : Use orthogonal assays (e.g., Western blot + ELISA) to confirm findings.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.